Oracon

Beschreibung

BenchChem offers high-quality Oracon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oracon including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

8015-19-8 |

|---|---|

Molekularformel |

C43H56O4 |

Molekulargewicht |

636.9 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol;(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H32O2.C20H24O2/c1-5-9-23(25)12-8-19-17-13-15(2)20-14-16(24)6-10-21(20,3)18(17)7-11-22(19,23)4;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h14-15,17-19,25H,6-8,10-13H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,17+,18-,19-,21+,22-,23-;16-,17-,18+,19+,20+/m01/s1 |

InChI-Schlüssel |

KKVNENSFUWDQCF-BWHNGHDOSA-N |

SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)C)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC#CC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C)C)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Synonyme |

Oracon |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Oracon Formulations

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Oracon" has been identified in pharmaceutical literature and databases as corresponding to at least two distinct medicinal products with different active pharmaceutical ingredients and therapeutic uses. This guide addresses the chemical structure and pharmacological properties of both an antifungal formulation and an oral contraceptive formulation, which have been marketed under the name Oracon.

Part 1: Oracon (Antifungal)

Core Component: Itraconazole

The active pharmaceutical ingredient in the antifungal formulation of Oracon is Itraconazole. It is a broad-spectrum triazole antifungal agent.

Chemical Structure:

-

IUPAC Name: 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[1]

-

Molecular Weight: 705.64 g/mol [3]

Caption: Chemical Structure of Itraconazole.

Mechanism of Action

Itraconazole's primary mechanism of action is the inhibition of fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase.[4][5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][6] Inhibition of this pathway leads to the accumulation of methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6]

Additionally, Itraconazole has been shown to inhibit the Hedgehog signaling pathway, a pathway that is crucial for embryonic development and is implicated in some cancers.[4][7] This action is distinct from its antifungal activity and involves the inhibition of the Smoothened (Smo) protein.[7]

Signaling Pathway

The following diagram illustrates the inhibitory effect of Itraconazole on the Hedgehog signaling pathway.

Caption: Itraconazole's inhibition of the Hedgehog signaling pathway.

Quantitative Data: Pharmacokinetics of Itraconazole

The pharmacokinetic parameters of Itraconazole can be variable and are influenced by factors such as dosage and food intake.

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~55% | Taken with a full meal | [3] |

| Protein Binding | 99.8% | - | [3] |

| Time to Peak (Tmax) | 2.8 - 6.0 hours | Dose-dependent | [8] |

| Elimination Half-life | 15 - 41.7 hours | Dose and duration dependent | [8] |

| Metabolism | Extensive in the liver (CYP3A4) | - | [3] |

| Excretion | 35% Kidney, 54% Feces | - | [3] |

Experimental Protocols: Synthesis of Itraconazole

The synthesis of Itraconazole is a multi-step process. A general outline of a common synthetic route is provided below, based on publicly available information.

Step 1: Synthesis of the Triazolone Intermediate

-

Reaction: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one is prepared.

-

Procedure: This intermediate is typically synthesized through a series of reactions involving the coupling of a phenylpiperazine derivative with a triazolone precursor.

Step 2: Synthesis of the Dioxolane Side Chain

-

Reaction: cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanesulfonate is synthesized.

-

Procedure: This involves the reaction of a dichlorophenyl epoxide with 1H-1,2,4-triazole, followed by conversion of a hydroxyl group to a mesylate.

Step 3: Condensation Reaction

-

Reaction: The triazolone intermediate and the dioxolane side chain are condensed to form Itraconazole.

-

Procedure: The two intermediates are reacted in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., dimethylformamide). The reaction is typically carried out at an elevated temperature (e.g., 60-65°C) for several hours.[9][10]

Purification:

-

The crude Itraconazole is purified by recrystallization from a suitable solvent, such as methanol or a mixture of solvents, to obtain the final product with high purity.[9]

Part 2: Oracon (Oral Contraceptive)

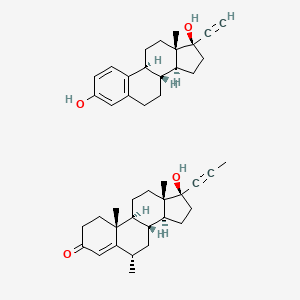

The oral contraceptive formulation of "Oracon" is a combination product containing an estrogen and a progestin. Different formulations have existed, with the most cited combination being Ethinylestradiol and Dimethisterone. Another formulation contains Ethinylestradiol and Levonorgestrel.

Core Components

-

Estrogen: Ethinylestradiol

-

Progestins: Dimethisterone or Levonorgestrel

Chemical Structures:

-

Ethinylestradiol:

Caption: Chemical Structure of Ethinylestradiol.

-

Levonorgestrel:

Caption: Chemical Structure of Levonorgestrel.

-

Dimethisterone:

Caption: Chemical Structure of Dimethisterone.

Mechanism of Action

Combined oral contraceptives like Oracon primarily prevent pregnancy by suppressing ovulation.[14][15]

-

Ethinylestradiol (Estrogen component): Suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, which prevents follicular development.[16]

-

Levonorgestrel/Dimethisterone (Progestin component): Inhibits the luteinizing hormone (LH) surge, which is necessary for ovulation.[16] It also thickens the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to reduce the likelihood of implantation.[14]

Signaling Pathway

The following diagram illustrates the hormonal feedback mechanism of combined oral contraceptives on the hypothalamic-pituitary-ovarian axis.

Caption: Hormonal feedback of combined oral contraceptives.

Quantitative Data: Pharmacokinetics

Ethinylestradiol:

| Parameter | Value | Reference |

| Bioavailability | 38 - 48% | [1] |

| Protein Binding | 97 - 98% (to albumin) | [17] |

| Elimination Half-life | 7 - 36 hours | [17] |

| Metabolism | Liver (primarily CYP3A4) | [1] |

Levonorgestrel:

| Parameter | Value | Reference |

| Bioavailability | ~100% | [13] |

| Protein Binding | ~97.5 - 99% (primarily to SHBG) | [11] |

| Elimination Half-life | ~23 - 30 hours | [2] |

| Metabolism | Reduction and hydroxylation in the liver | [15] |

Dimethisterone:

| Parameter | Value | Reference |

| Activity | Weak progestogen | [18] |

| Androgenic Activity | None | [18] |

Experimental Protocols: Synthesis

Synthesis of Ethinylestradiol:

-

Starting Material: Estrone

-

Reaction: Ethynylation of estrone.

-

Procedure: Estrone is dissolved in a suitable solvent (e.g., tetrahydrofuran, dimethyl sulfoxide).[19] A strong base (e.g., potassium tert-butoxide, sodium ethoxide) is added, and acetylene gas is passed through the mixture at a controlled temperature (e.g., -20°C to 30°C).[19] After the reaction is complete, it is neutralized with an acid (e.g., hydrochloric acid, sulfuric acid).[19] The crude product is then purified by recrystallization.[19]

Synthesis of Levonorgestrel:

-

Reaction: Ethynylation followed by hydrolysis.

-

Procedure: Methoxydienone is reacted with an alkynyllithium ammine complex to form an acetylide.[20][21] This intermediate is then hydrolyzed using an acid (e.g., sulfuric acid, hydrochloric acid) to yield levonorgestrel.[22][23] The product is purified through recrystallization.[23]

Synthesis of Dimethisterone:

The synthesis of Dimethisterone involves the modification of ethisterone through the introduction of methyl groups at the C6α and C21 positions.[18] Detailed, publicly available protocols are less common due to the discontinuation of the drug.

References

- 1. nbinno.com [nbinno.com]

- 2. Pharmacokinetics of single and multiple doses of ethinyl estradiol and levonorgestrel in relation to smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levonorgestrel. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Itraconazole - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Process For The Preparation Of Itraconazole [quickcompany.in]

- 10. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]

- 11. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Ethinyl Estradiol / Levonorgestrel | Semantic Scholar [semanticscholar.org]

- 17. Ethinylestradiol [medbox.iiab.me]

- 18. Dimethisterone - Wikipedia [en.wikipedia.org]

- 19. Preparation method of ethinylestradiol - Eureka | Patsnap [eureka.patsnap.com]

- 20. Synthesis process of levonorgestrel by methoxydienone - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]

- 22. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]

- 23. patents.justia.com [patents.justia.com]

An In-depth Technical Guide on the Pharmacology of Oracon (Ethinyl Estradiol and Dimethisterone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oracon, a combination oral contraceptive, contained the synthetic estrogen ethinyl estradiol and the progestin dimethisterone. This document provides a detailed pharmacological overview of its active components, focusing on their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used for their characterization. Ethinyl estradiol, a potent estrogen receptor agonist, and dimethisterone, a progesterone receptor agonist, act synergistically to suppress ovulation and prevent pregnancy. This guide summarizes available quantitative data, outlines the principles of key experimental assays, and presents signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oracon was an oral contraceptive that combined the potent synthetic estrogen, ethinyl estradiol, with the progestin, dimethisterone.[1] The primary mechanism of action for combination oral contraceptives like Oracon is the suppression of ovulation through the negative feedback effects of the estrogen and progestin on the hypothalamus and pituitary gland.[2] This guide delves into the core pharmacology of ethinyl estradiol and dimethisterone, providing a technical resource for researchers and scientists.

Pharmacodynamics

Ethinyl Estradiol: Estrogen Receptor Agonism

Ethinyl estradiol is a synthetic derivative of estradiol with high oral bioavailability. Its primary mechanism of action is as an agonist of the estrogen receptors (ERα and ERβ).[3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes by binding to estrogen response elements (EREs).[4] This genomic signaling pathway is central to its contraceptive effect, which involves suppressing the release of follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing follicular development.[5]

Dimethisterone: Progesterone Receptor Agonism

Dimethisterone is a synthetic progestin and an agonist of the progesterone receptor (PR).[1] Similar to endogenous progesterone, dimethisterone binding to the PR initiates a signaling cascade that ultimately regulates gene expression.[6] In the context of contraception, progestins inhibit the luteinizing hormone (LH) surge, which is necessary for ovulation.[7] They also thicken cervical mucus, impeding sperm penetration, and alter the endometrium to make it less receptive to implantation.[7] Dimethisterone is considered a relatively weak progestogen.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ethinyl estradiol and dimethisterone. It is important to note that comprehensive pharmacokinetic data for dimethisterone in humans is limited in publicly available literature, likely due to Oracon being a discontinued product.

Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol

| Parameter | Value | Species | Notes | Reference(s) |

| Bioavailability | 38 - 48% | Human | Oral administration. | |

| Protein Binding | 97 - 98% (to albumin) | Human | Not bound to SHBG. | |

| Elimination Half-life | 7 - 36 hours | Human | ||

| Peak Plasma Concentration (Cmax) | 50 - 90 pg/mL | Human | After 30 µg oral dose. | [8] |

| Peak Plasma Concentration (Cmax) | 95 - 135 pg/mL | Human | After 50 µg oral dose. | [8] |

| Time to Peak (Tmax) | 1 - 2 hours | Human | [8] | |

| Metabolism | Liver (primarily CYP3A4) | Human | ||

| Excretion | Feces: 62%, Urine: 38% | Human |

Table 2: Pharmacodynamic Parameters of Ethinyl Estradiol

| Parameter | Value | Assay | Notes | Reference(s) |

| Estrogen Receptor Binding Affinity | Higher than 17β-estradiol | Competitive Binding Assay | [9][10] |

Table 3: Pharmacodynamic Parameters of Dimethisterone

| Parameter | Value | Assay | Notes | Reference(s) |

| Progestational Activity | ~12 times more potent than ethisterone | Clauberg Test (oral, in animals) | [1] |

Experimental Protocols

Quantification of Ethinyl Estradiol by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in vitro assay technique used to measure concentrations of antigens (like hormones) in a sample.

-

Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled ethinyl estradiol ([³H]-EE) competes with the unlabeled ethinyl estradiol in the biological sample for a limited number of binding sites on a specific anti-ethinyl estradiol antibody.

-

General Procedure:

-

Sample Preparation: Plasma or serum samples are extracted, often using an organic solvent like diethyl ether, to isolate the ethinyl estradiol. Chromatographic steps may be included to separate it from other cross-reactive steroids.[9]

-

Competitive Binding: The extracted sample (containing unlabeled ethinyl estradiol), a fixed amount of [³H]-EE, and a specific antibody are incubated together.

-

Separation: After incubation, the antibody-bound ethinyl estradiol is separated from the free (unbound) ethinyl estradiol. This is commonly achieved using dextran-coated charcoal, which adsorbs the free hormone.[9]

-

Detection: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

-

Quantification: The concentration of ethinyl estradiol in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled ethinyl estradiol.

-

Quantification of Ethinyl Estradiol and Dimethisterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of tandem mass spectrometry.

-

Principle: The components of a mixture are first separated by liquid chromatography based on their physicochemical properties. The separated components are then ionized and fragmented in the mass spectrometer. The unique mass-to-charge ratio of the parent ion and its fragments allows for highly specific and sensitive quantification.

-

General Procedure:

-

Sample Preparation: Biological samples (plasma, serum) undergo extraction to isolate the analytes and remove interfering substances. This can involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[11] For ethinyl estradiol, derivatization with a reagent like dansyl chloride can be used to enhance its ionization efficiency.[3]

-

Chromatographic Separation: The extracted and prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate ethinyl estradiol and dimethisterone from other components in the sample extract.[12]

-

Ionization: The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The parent ions of ethinyl estradiol and dimethisterone are selected and fragmented, and specific fragment ions are monitored for quantification.

-

Quantification: The concentration of each analyte is determined by comparing the peak area of the specific fragment ions to a calibration curve prepared with known concentrations of the analytes.

-

Assessment of Progestational Activity by the Clauberg Test

The Clauberg test is a classical bioassay used to determine the progestational activity of a substance.

-

Principle: The assay measures the ability of a progestin to induce endometrial proliferation in immature female rabbits that have been primed with estrogen.

-

General Procedure:

-

Animal Preparation: Immature female rabbits are used for the assay.

-

Estrogen Priming: The rabbits are first treated with an estrogen (e.g., estradiol benzoate) to induce proliferation of the uterine endometrium.

-

Progestin Administration: The test substance (dimethisterone) is then administered to the estrogen-primed rabbits over several days.

-

Histological Examination: After the treatment period, the animals are euthanized, and their uteri are removed. The uteri are then histologically examined.

-

Scoring: The degree of endometrial proliferation is scored, typically on a scale of +1 to +4 (McPhail scale), and compared to the effects of a standard progestin like progesterone. This allows for the determination of the relative progestational potency of the test substance.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of ethinyl estradiol and dimethisterone, as well as a generalized workflow for their quantitative analysis.

Caption: Genomic signaling pathway of ethinyl estradiol.

Caption: Genomic signaling pathway of dimethisterone.

Caption: Generalized workflow for LC-MS/MS analysis.

Conclusion

Oracon exerted its contraceptive effect through the well-established mechanisms of its constituent hormones, ethinyl estradiol and dimethisterone. Ethinyl estradiol's potent estrogenic activity and dimethisterone's progestational effects create a synergistic negative feedback on the hypothalamic-pituitary-ovarian axis, effectively preventing ovulation. While pharmacokinetic data for ethinyl estradiol is well-characterized, there is a notable lack of detailed human pharmacokinetic and receptor binding data for dimethisterone in the public domain. The experimental methodologies outlined provide a foundational understanding of how these compounds are studied. This guide serves as a consolidated resource for researchers and professionals, highlighting the core pharmacology of this combination and identifying areas where further investigation may be warranted for analogous compounds in development.

References

- 1. Dimethisterone - Wikipedia [en.wikipedia.org]

- 2. In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a radioimmunoassay method for ethynylestradiol in plasma using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. Ethinyl estradiol in peripheral plasma after oral administration of 30 microgram and 50 microgram to women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay of plasma ethinylestradiol in the presence of circulating norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A radioimmunoassay for ethinyl oestradiol in plasma incorporating an immunosorbent, pre-assay purification procedure [inis.iaea.org]

- 11. tools.thermofisher.cn [tools.thermofisher.cn]

- 12. Determination of ethinylestradiol and norethisterone in an oral contraceptive capsule by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dimethisterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethisterone (6α,21-dimethylethisterone) is a synthetic progestin with a history of use in oral contraceptives and for the treatment of gynecological disorders. As a derivative of testosterone, its chemical modifications confer a potent, pure progestational activity with negligible androgenic or estrogenic effects. This technical guide provides a comprehensive overview of the synthesis and chemical properties of dimethisterone, including detailed experimental protocols, quantitative physicochemical data, and an elucidation of its mechanism of action through the progesterone receptor signaling pathway.

Chemical Properties and Physicochemical Data

Dimethisterone is a white crystalline solid.[1] Its chemical structure is characterized by an androstane steroid skeleton with key modifications: a methyl group at the C6α position and an ethynyl group at the C17α position, along with a methyl group as part of a propynyl group at C17.[2] These structural features are crucial for its biological activity and receptor specificity.

Table 1: Physicochemical Properties of Dimethisterone

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 340.50 g/mol | [1][2][3][4] |

| Melting Point | 102°C | [1] |

| Optical Rotation ([α]D²⁰) | +10° (c=1 in chloroform) | [1] |

| UV max (isopropanol) | 240 nm (E1%1cm 450) | [1] |

| CAS Number | 79-64-1 | [2][4][6] |

| Solubility | Practically insoluble in water; Soluble in ethanol; Slightly soluble in acetone and chloroform. | [1] |

Table 2: Spectroscopic Data of Dimethisterone

| Spectroscopic Technique | Data |

| ¹H NMR | Specific peak assignments are not readily available in public literature. |

| ¹³C NMR | Specific peak assignments are not readily available in public literature. |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for O-H stretch, C≡C stretch, C=O stretch, and C-H bonds. |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 341.24751.[7] |

Synthesis of Dimethisterone

The seminal synthesis of dimethisterone was reported by Barton and his colleagues in 1959 and is also described in U.S. Patent 2,939,819. The synthesis is a multi-step process starting from a testosterone derivative.

Synthesis Pathway

The overall synthetic route involves the introduction of the 6α-methyl group and the subsequent addition of the propynyl group at the 17-position.

Experimental Protocols

The following protocols are based on established methods for similar steroid modifications, as the detailed original procedures require access to specialized chemical literature.

Step 1: 6-Methylenation of a Testosterone Derivative

-

A solution of the testosterone derivative in a suitable solvent (e.g., methanol) is treated with an excess of formaldehyde and a secondary amine catalyst, such as piperidine.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product, a 6-methylene intermediate, is isolated by extraction and purified by column chromatography.

Step 2: Catalytic Hydrogenation to introduce the 6α-methyl group

-

The 6-methylene intermediate is dissolved in a solvent like ethanol or ethyl acetate.

-

A palladium on carbon (Pd/C) catalyst is added to the solution.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. The stereoselective addition of hydrogen from the less hindered α-face results in the desired 6α-methyl configuration.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the 6α-methyl intermediate.

Step 3: Introduction of the 17-propynyl group

-

Propynyllithium or a propynyl Grignard reagent (propynylmagnesium bromide) is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of the 6α-methyl-17-keto steroid intermediate in anhydrous THF is added dropwise to the cooled solution of the propynylating agent.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The product, dimethisterone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Chemical Reactivity and Stability

Dimethisterone is a relatively stable compound under standard conditions. The α,β-unsaturated ketone in the A-ring is a key reactive site. The tertiary hydroxyl group at C17 can be subject to dehydration under acidic conditions. The terminal alkyne is also a site for potential chemical modification. For long-term storage, it should be kept in a cool, dry place, protected from light.

Mechanism of Action: Signaling Pathway

Dimethisterone exerts its biological effects by acting as an agonist for the progesterone receptor (PR).[6] The PR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.

Progesterone Receptor Activation and Gene Regulation

The signaling cascade initiated by dimethisterone binding to the PR is a multi-step process that ultimately leads to the modulation of target gene expression.

Experimental Protocol: Progesterone Receptor Binding Assay

A common method to assess the binding of a compound to the progesterone receptor is a competitive binding assay.

-

Preparation of Receptor Source: A cell line engineered to overexpress the human progesterone receptor (e.g., T47D cells) is cultured. The cells are harvested, and a cytosolic extract containing the PR is prepared by homogenization and centrifugation.

-

Ligand Binding: A constant, low concentration of radiolabeled progesterone (e.g., ³H-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled dimethisterone (the competitor).

-

Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Unbound radiolabeled progesterone is removed, typically by adsorption onto dextran-coated charcoal followed by centrifugation.

-

Quantification: The amount of bound radiolabeled progesterone in the supernatant is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the competitor (dimethisterone). The concentration of dimethisterone that inhibits 50% of the specific binding of the radiolabeled progesterone (IC₅₀) is determined. This value is indicative of the binding affinity of dimethisterone for the progesterone receptor.

Conclusion

Dimethisterone is a synthetic progestin with well-defined chemical properties and a clear mechanism of action through the progesterone receptor. Its synthesis, while involving multiple steps, relies on established steroid chemistry. This guide provides a foundational resource for researchers and professionals in the field of drug development, offering insights into the synthesis, characteristics, and biological function of this important steroidal compound. Further research to fully characterize its spectroscopic properties would be a valuable addition to the existing literature.

References

- 1. Dimethisterone [drugfuture.com]

- 2. Dimethisterone High-Purity Reference Standard [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. Dimethisterone - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - Dimethisterone (C23H32O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Biological Activity of Ethinyl Estradiol in Hormonal Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activities of ethinyl estradiol (EE), a synthetic derivative of 17β-estradiol. It details its mechanism of action, interactions with key hormonal pathways, and its effects on gene expression and protein synthesis, with a focus on quantitative data and experimental methodologies.

Core Mechanism of Action: Estrogen Receptor Agonism

Ethinyl estradiol is a potent synthetic estrogen that exerts its effects primarily by acting as an agonist for the estrogen receptors (ER), ERα and ERβ.[1][2][3] Like the endogenous hormone 17β-estradiol, EE is lipophilic and diffuses across cell membranes to bind with high affinity to ERs located in the nucleus of target cells.[1] This binding event initiates a conformational change in the receptor, causing the dissociation of heat shock proteins, receptor dimerization, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the wide-ranging physiological effects of the hormone.[1][4] Tissues rich in estrogen receptors, and thus primary targets for EE, include the female reproductive tract, breast, pituitary gland, hypothalamus, bone, and liver.[1]

The ethynyl group at the C17α position of the steroid molecule makes EE highly resistant to first-pass metabolism in the liver, which contributes to its high oral bioavailability and prolonged biological activity compared to natural estradiol.[3][5]

Estrogen Receptor Signaling Pathway

The canonical signaling pathway for ethinyl estradiol involves direct gene regulation through nuclear estrogen receptors.

Caption: Canonical signaling pathway of Ethinyl Estradiol via nuclear estrogen receptors.

Quantitative Data: Receptor Binding Affinity

Ethinyl estradiol exhibits a strong binding affinity for both estrogen receptor subtypes, in many cases greater than that of endogenous 17β-estradiol.[5][6] This high affinity is a key factor in its potency.

| Receptor | Ligand | Binding Metric | Value | Reference |

| ERα | Ethinyl Estradiol | Relative Binding Affinity (RBA) vs. E2 | 194% - 233% | [3] |

| ERβ | Ethinyl Estradiol | Relative Binding Affinity (RBA) vs. E2 | 38% - 151% | [3] |

| ERα/β | Ethinyl Estradiol | Affinity vs. E2 | ~2x higher | [5] |

| ER | Ethinyl Estradiol | Kd | 36.47 nM | [7] |

| ER | Ethinyl Estradiol | Kd | 61.83 nM | [7] |

RBA (Relative Binding Affinity): (IC50 of Estradiol / IC50 of Competitor) x 100. Kd (Dissociation Constant): Lower values indicate higher affinity.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard methodologies for determining the relative binding affinity of a compound for the estrogen receptor using rat uterine cytosol.[8][9]

Objective: To determine the IC50 (the concentration of a test chemical that inhibits 50% of the maximum binding of radiolabeled estradiol) for ethinyl estradiol.

1. Materials and Reagents:

-

ER Source: Uterine cytosol from female rats ovariectomized 7-10 days prior.[8]

-

Radioligand: [3H]-17β-estradiol (3H-E2).[8]

-

Competitor: Ethinyl Estradiol (EE) and non-labeled 17β-estradiol (E2) for standard curve.

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[8]

-

Separation Medium: Hydroxylapatite (HAP) slurry.[8]

-

Wash Buffer: Buffer used to wash the HAP pellet.

-

Scintillation Cocktail: For quantifying radioactivity.

2. Procedure:

-

Cytosol Preparation: Homogenize rat uteri in ice-cold TEDG buffer. Perform a low-speed centrifugation (2,500 x g) to remove the nuclear fraction, followed by ultracentrifugation (105,000 x g) of the supernatant to obtain the cytosol containing the ER.[8] Determine protein concentration.

-

Assay Incubation: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of 3H-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of the competitor (EE).[8] Include tubes for total binding (no competitor) and non-specific binding (a 100-fold excess of non-labeled E2).

-

Incubation: Incubate tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP, and discard the supernatant containing the free radioligand.

-

Washing: Wash the HAP pellet multiple times with wash buffer to remove any remaining free 3H-E2.

-

Quantification: Extract the bound radioligand from the pellet using ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Plot the percentage of specifically bound 3H-E2 against the log concentration of the competitor (EE).

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of EE to the IC50 of non-labeled E2.

Caption: Experimental workflow for an Estrogen Receptor competitive binding assay.

Systemic Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

A primary mechanism for the contraceptive effect of ethinyl estradiol is the suppression of the HPG axis through negative feedback.[2] EE acts on the hypothalamus to reduce the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH).[2][10] This, in turn, suppresses the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary gland.[10][11] By preventing the mid-cycle LH surge, EE effectively inhibits ovulation.[10][12] When combined with a progestin, this contraceptive efficacy is enhanced.[10]

HPG Axis Negative Feedback Loop

Ethinyl estradiol imposes a strong negative feedback on the hypothalamus and pituitary, disrupting the normal cyclic release of gonadotropins.

Caption: Negative feedback of Ethinyl Estradiol on the HPG axis.

Quantitative Data: Effects on Gonadotropin Levels

The effect of EE on FSH and LH is dose-dependent and can be influenced by the timing of administration and the type of co-administered progestin.[13][14]

| Study Context | EE Daily Dose | Co-administered Progestin | Effect on FSH | Effect on LH | Reference |

| Normal Volunteers (Days 9-18) | 100 µg | None | Transitory elevation, then marked decline | Sustained elevation with mid-cycle peak | [13] |

| Normal Women | 40-50 µg | None | Amplified synthesis/response to GnRH | Amplified synthesis/response to GnRH | [15] |

| Normal Women | 80 µg | None | Little change in response to GnRH | Little change in response to GnRH | [15] |

| Oral Contraceptive Users | 20 µg | Levonorgestrel (250 µg) | Levels significantly reduced | LH peak eliminated | [11][12] |

| Oral Contraceptive Users | 30 µg | Drospirenone (3 mg) | Levels significantly lowered | Levels significantly lowered | [16][17] |

| Oral Contraceptive Users | 80-100 µg | Various | Stable, dose-related fall after 2nd cycle | Progressive, dose-related fall after 2nd cycle | [14] |

Experimental Protocol: GnRH Stimulation Test for Gonadotropin Response

This protocol assesses pituitary sensitivity by measuring LH and FSH release in response to a bolus of GnRH. It can be used to quantify the suppressive effects of compounds like EE.[15][18]

Objective: To measure the pituitary's capacity to release LH and FSH following GnRH stimulation in subjects treated with ethinyl estradiol.

1. Materials and Reagents:

-

Stimulant: Gonadotropin-Releasing Hormone (GnRH), sterile solution for intravenous injection.

-

Blood Collection: Standard phlebotomy supplies.

-

Assay Kits: Immunoassays (e.g., ELISA, RIA) for quantifying serum LH and FSH.

2. Procedure:

-

Baseline Sampling: Insert an intravenous catheter. After a stabilization period, draw a baseline blood sample (Time -15 min and 0 min).

-

GnRH Administration: Administer a standard bolus of GnRH (e.g., 25-50 µg) intravenously.[15][18]

-

Post-Stimulation Sampling: Draw blood samples at timed intervals post-injection (e.g., +15, +30, +60, +90, +120 minutes) to capture the peak gonadotropin response.

-

(Optional) Double Stimulation: To assess the gonadotropin synthesis capacity, a second GnRH bolus can be administered at +120 minutes, followed by further blood sampling. The ratio of the second to the first response is calculated.[15]

-

Sample Processing: Centrifuge blood samples to separate serum. Store serum at -20°C or lower until analysis.

3. Data Analysis:

-

Measure LH and FSH concentrations in all serum samples using validated immunoassays.

-

Calculate the peak response (maximum concentration achieved) and the area under the curve (AUC) for both LH and FSH.

-

Compare baseline levels, peak response, and AUC between the EE-treated group and a control group (e.g., untreated subjects in the early follicular phase).

Hepatic Effects: Modulation of Protein Synthesis

Ethinyl estradiol has pronounced effects on the liver, significantly altering the synthesis of various proteins.[19] It increases the production of sex hormone-binding globulin (SHBG), which in turn reduces the levels of free androgens and estrogens.[2][11] EE also impacts the synthesis of coagulation factors, lipoproteins, and angiotensinogen.[11][20] The influence on hepatic protein synthesis is markedly greater with oral EE compared to transdermal estradiol, highlighting the impact of the first-pass metabolism.[19][20]

Logical Relationship: EE's Impact on Hepatic Protein Synthesis

Caption: Influence of Ethinyl Estradiol on hepatic protein synthesis and consequences.

Quantitative Data: Effects on Liver-Derived Proteins

| Protein/Lipoprotein | EE Daily Dose | Observed Change | Reference |

| SHBG | 30 µg (+ Desogestrel) | ~200% increase | [3] |

| SHBG | 35 µg (+ Cyproterone Acetate) | ~400% increase | [3] |

| SHBG & Pregnancy Zone Protein | 10 µg | Highly sensitive increase (more than 2mg estradiol valerate) | [19] |

| Angiotensinogen | 30-35 µg | 12-20% increase | [11] |

| Angiotensinogen | 50 µg | ~100% (doubling) increase | [11] |

| VLDL apoB | Not specified | >100% increase | [20] |

| Cytochrome P-450 | 5 mg/kg (in rats) | Significant decrease in activity; reduced synthesis and degradation rate | [21] |

| LDL Receptors | 5 mg/kg/day (in rats) | Increase in number | [22] |

Interaction with Other Hormonal Pathways

While its primary action is via estrogen receptors, EE's effects on SHBG indirectly modulate the androgen pathway by decreasing the bioavailability of testosterone.[3][11] Some studies have also investigated its direct or indirect effects on the progesterone receptor (PgR) and androgen receptor (AR). For instance, in postmenopausal breast cancer tissue, EE treatment was found to up-regulate PgR and modulate AR localization.[23]

Experimental Protocol: In Vitro Androgen Receptor Activity Assay

Reporter gene assays are commonly used to measure the ability of a compound to activate or inhibit the androgen receptor.[24][25]

Objective: To determine if ethinyl estradiol has any agonistic or antagonistic activity at the androgen receptor.

1. Materials and Reagents:

-

Cell Line: A mammalian cell line stably transfected with the human androgen receptor (hAR) and an androgen-responsive reporter gene construct (e.g., luciferase), such as AR-EcoScreen™ or AR CALUX® cells.[25][26]

-

AR Agonist: Dihydrotestosterone (DHT) as a positive control.

-

AR Antagonist: Flutamide or Bicalutamide as an antagonist control.

-

Test Compound: Ethinyl Estradiol.

-

Cell Culture Medium & Reagents: Appropriate medium, fetal bovine serum (charcoal-stripped to remove hormones), and cell lysis/luciferase assay reagents.

2. Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a determined density and allow them to attach overnight.

-

Compound Exposure (Agonist Mode): Replace the medium with one containing serial dilutions of EE or DHT (positive control). Incubate for 20-24 hours.

-

Compound Exposure (Antagonist Mode): Pre-incubate cells with serial dilutions of EE. Then, add a fixed concentration of DHT (a concentration that gives ~80% of maximal response, e.g., EC80) to all wells (except negative controls). Incubate for 20-24 hours.

-

Cell Lysis: After incubation, wash the cells and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

3. Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the log concentration of EE. Compare the response to the DHT standard curve to determine if EE acts as an AR agonist.

-

Antagonist Mode: Plot the luminescence signal against the log concentration of EE in the presence of DHT. A decrease in the DHT-induced signal indicates antagonistic activity. Calculate the IC50 for any observed antagonism.

Regulation of Gene Expression

As a potent ER agonist, ethinyl estradiol significantly alters the gene expression profiles of estrogen-sensitive tissues like the uterus, ovaries, and liver.[4] Studies have shown that EE can regulate the expression of genes involved in cell growth, differentiation, apoptosis, and signaling pathways.[4][22] The pattern of uterine gene expression induced by EE is very similar, if not identical, to that induced by 17β-estradiol, affecting key genes like c-fos, c-jun, and vascular endothelial growth factor (VEGF).[27]

In breast cancer models, in utero exposure to EE has been shown to alter gene expression patterns that are associated with a predisposition to tamoxifen resistance.[28] Furthermore, EE treatment in postmenopausal breast cancer patients down-regulated ER expression while up-regulating progesterone receptor (PgR) expression, demonstrating its ability to modulate the expression of key hormone receptors.[23]

References

- 1. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Ethinyl Estradiol used for? [synapse.patsnap.com]

- 3. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogen-Receptor Expression and Function in Female Reproductive Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. epa.gov [epa.gov]

- 10. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Serum levels of FSH, LH, estradiol-17 beta and progesterone following the administration of a combined oral contraceptive containing 20 micrograms ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-estrogenic effects of contraceptive progestins on the dynamics of gonadotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulatory Effects of Ethinyl Estradiol Plus Drospirenone Contraceptive Pill on Spontaneous and GnRH-Induced LH Secretion [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The effect of oral contraceptives on the gonadotropin response to LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Estrogen induction of liver proteins and high-density lipoprotein cholesterol: comparison between estradiol valerate and ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Estrogens in the Regulation of Liver Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of ethinyl estradiol on hepatic microsomal proteins and the turnover of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro human estrogen and androgen receptor activity assays using mammalian cell lines (ERTA and ARTA according to OECD TG 455 and 458) [bio-protocol.org]

- 27. Synthetic estrogen 17alpha-ethinyl estradiol induces pattern of uterine gene expression similar to endogenous estrogen 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effects of In Utero Exposure to Ethinyl Estradiol on Tamoxifen Resistance and Breast Cancer Recurrence in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

Oracon (CAS 8015-19-8): A Technical and Research History

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Oracon, identified by the CAS number 8015-19-8, was an oral contraceptive formulation. It is not a single chemical entity but a combination of two active pharmaceutical ingredients: Dimethisterone and Ethinyl Estradiol.[1][2] The formulation was historically used for contraception but is now obsolete.[2][3] The discontinuation was linked to an increased risk of endometrial cancer associated with its high estrogen content.[3][4]

Synonyms: Dimethisterone and Ethinyl Estradiol mixture[1]

Component 1: Dimethisterone

-

Chemical Name: (6α,17β)-17-Hydroxy-6-methyl-17-(1-propynyl)androst-4-en-3-one[2]

-

Molecular Weight: 340.50 g/mol [2]

Component 2: Ethinyl Estradiol

-

CAS Number: 57-63-6

-

Chemical Name: (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol

-

Molecular Formula: C₂₀H₂₄O₂[7]

-

Molecular Weight: 296.40 g/mol

| Property | Dimethisterone | Ethinyl Estradiol |

| CAS Number | 79-64-1[2][5] | 57-63-6 |

| Molecular Formula | C₂₃H₃₂O₂[2][5] | C₂₀H₂₄O₂[7] |

| Molecular Weight | 340.50 g/mol [2] | 296.40 g/mol |

| Melting Point | 102°C[2] | 182-184°C |

| Solubility | Practically insoluble in water; soluble in ethanol[2] | Practically insoluble in water; soluble in ethanol[7] |

| Optical Rotation | [α]D²⁰ +10° (c=1 in chloroform)[2] | [α]D²⁵ +3.5° (in dioxane) |

| UV Maximum | 240 nm (in isopropanol)[2] | 281 nm |

Research History and Key Findings

The research on Oracon is intrinsically linked to the development of oral contraceptives. Dimethisterone was first described in 1959 and was noted for its progestational properties, being approximately 12 times more potent than its parent compound, ethisterone, in animal models.[3][4] It was developed as a pure progestogen with minimal androgenic or estrogenic activity.[3][4] Ethinyl estradiol, synthesized in 1938, is a potent synthetic estrogen that became a cornerstone of oral contraceptive formulations.[1]

The combination of a progestin and an estrogen in oral contraceptives like Oracon was designed to act synergistically to inhibit ovulation.[4] However, the specific formulation of Oracon contained a relatively high dose of ethinyl estradiol (100 µg) combined with dimethisterone (25 mg).[3] Subsequent research and epidemiological studies in the 1970s established a link between high-dose estrogen-containing oral contraceptives and an increased risk of endometrial cancer.[3][4] This led to the discontinuation of Oracon and a shift towards lower-dose estrogen formulations in oral contraceptives.

Mechanism of Action and Signaling Pathways

The contraceptive effect of Oracon results from the combined actions of its two components on the hypothalamic-pituitary-ovarian (HPO) axis.

Dimethisterone (Progestogenic Action): As a progestin, dimethisterone acts as an agonist for the progesterone receptor (PR).[3][4] This interaction has several effects:

-

Inhibition of Ovulation: Dimethisterone provides negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH) and subsequently the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This prevents follicular development and ovulation.

-

Cervical Mucus Thickening: It increases the viscosity of cervical mucus, creating a barrier that is less permeable to sperm.[9]

-

Endometrial Changes: Dimethisterone induces changes in the endometrium, making it unreceptive to implantation.[10]

Ethinyl Estradiol (Estrogenic Action): Ethinyl estradiol is an estrogen receptor agonist.[7][9] Its primary roles in this contraceptive formulation are:

-

Potentiation of Progestogenic Effects: It enhances the ovulation-inhibiting effects of the progestin by suppressing FSH release from the pituitary, which helps to prevent the selection and maturation of a dominant follicle.[10]

-

Cycle Control: The estrogen component helps to stabilize the endometrium, preventing irregular bleeding that can occur with progestin-only contraceptive methods.

Combined Signaling Pathway: The synergistic action of dimethisterone and ethinyl estradiol disrupts the normal hormonal fluctuations of the menstrual cycle, leading to a state of anovulation and creating an environment that is hostile to conception.

Caption: Mechanism of action of Oracon.

Synthesis and Experimental Protocols

Synthesis of Ethinyl Estradiol: A common method for the synthesis of ethinyl estradiol involves the reaction of estrone with potassium acetylide.

-

Step 1: Preparation of Potassium Acetylide: Potassium hydroxide powder is reacted with acetylene gas to produce potassium acetylide.

-

Step 2: Ethinylation of Estrone: Estrone is then reacted with the prepared potassium acetylide to yield ethinyl estradiol. This method is noted for its simplicity and high yield.

Experimental Protocols:

Detailed experimental protocols specifically for the Oracon formulation are scarce in publicly available literature due to its age and discontinuation. However, the following outlines general methodologies used in the evaluation of oral contraceptives during that era.

Protocol for Assessing Contraceptive Efficacy (Pearl Index): The Pearl Index was a standard measure of contraceptive efficacy.

-

Subject Recruitment: A cohort of sexually active women of reproductive age with no contraindications to oral contraceptive use would be enrolled.

-

Treatment: Subjects would be administered Oracon according to the prescribed regimen (e.g., one tablet daily for 21 days, followed by a 7-day tablet-free interval).

-

Data Collection: The number of menstrual cycles and the number of unintended pregnancies would be recorded over a specified period (typically 12 months).

-

Calculation: The Pearl Index is calculated as: (Number of unintended pregnancies / Number of woman-months of exposure) x 1200.

Protocol for Evaluating Effects on the Endometrium:

-

Study Design: A study would involve a control group and a treatment group receiving Oracon.

-

Biopsy: Endometrial biopsies would be taken from subjects at a specific point in their menstrual cycle (e.g., late luteal phase) before and after several cycles of Oracon use.

-

Histological Analysis: The biopsy samples would be histologically examined to assess endometrial development, looking for signs of progestational effect and suppression of proliferation.

Toxicology and Safety Profile

The primary toxicological concern that led to the withdrawal of Oracon was its association with an increased risk of endometrial cancer.[3][4] This risk was attributed to the high dose of ethinyl estradiol in the formulation, which exerted a potent stimulatory effect on the endometrium.

Carcinogenicity:

-

Studies in the 1970s demonstrated a significantly higher risk of endometrial cancer in women who had used sequential oral contraceptives containing high doses of estrogen compared to non-users.[4]

Genotoxicity:

-

In vitro studies on human breast cells (MCF-7) have shown that ethinyl estradiol can induce DNA damage, particularly after metabolic activation.[11] Co-exposure with a progestin was found to potentiate this DNA damage.[11]

In Vivo Toxicology Studies (on components):

-

Multigenerational studies in Sprague-Dawley rats exposed to ethinyl estradiol in their feed showed various reproductive and developmental effects, including accelerated puberty in females and mammary gland hyperplasia in males.[12]

-

Long-term exposure to ethinyl estradiol in rats was also associated with an increased incidence of uterine stromal polyps.[13]

Experimental Workflow for a Toxicology Study:

Caption: General workflow for a chronic toxicology study.

Conclusion

Oracon (CAS 8015-19-8) represents a significant chapter in the history of oral contraception. While effective in preventing pregnancy through the synergistic action of dimethisterone and ethinyl estradiol, its formulation with a high dose of estrogen ultimately led to its discontinuation due to an unacceptable risk of endometrial cancer. The research history of Oracon and its components has been instrumental in shaping the development of safer, low-dose hormonal contraceptives. The study of its mechanisms of action and toxicological profile continues to provide valuable insights for drug development professionals in the field of reproductive health.

References

- 1. Ethinylestradiol [bionity.com]

- 2. Dimethisterone [drugfuture.com]

- 3. Dimethisterone - Wikipedia [en.wikipedia.org]

- 4. Dimethisterone High-Purity Reference Standard [benchchem.com]

- 5. Dimethisterone | C23H32O2 | CID 6607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethisterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. What is Ethinyl Estradiol used for? [synapse.patsnap.com]

- 10. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 11. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multigenerational reproductive toxicology study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Literature Review on Sequential Oral Contraceptives and Cancer Risk

For Researchers, Scientists, and Drug Development Professionals

The advent of oral contraceptives (OCs) revolutionized reproductive health, yet their long-term impact on cancer risk remains a critical area of investigation. This technical guide synthesizes the current body of evidence from epidemiological studies, focusing on the association between the use of sequential oral contraceptives and the risk of developing breast, ovarian, endometrial, and cervical cancers. Through a detailed examination of quantitative data, experimental methodologies, and underlying biological mechanisms, this document aims to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The relationship between sequential oral contraceptive use and cancer risk is complex, with studies demonstrating both protective and adverse effects depending on the cancer type, duration of use, and specific hormonal formulations. The following tables summarize the quantitative findings from major meta-analyses and large-scale cohort studies.

Table 1: Breast Cancer Risk Associated with Oral Contraceptive Use

| Study Type | Population | Exposure | Risk Estimate (95% CI) | Key Findings |

| Meta-analysis of case-control studies (2021) | 110,580 women (30,778 cases) | Ever use of OCs | OR = 1.15 (1.01 - 1.31) | A significant increase in breast cancer risk was associated with OC use.[1][2][3] |

| Meta-analysis of prospective cohort studies (2012) | 859,894 participants (11,722 cases) | Ever use of OCs | RR = 1.08 (0.99 - 1.17) | A non-significant increase in breast cancer risk was observed with ever-use.[4] |

| Meta-analysis of prospective cohort studies (2012) | - | 10-year increment in OC use | RR = 1.14 (1.05 - 1.23) | A significant 14% rise in breast cancer risk for every ten-year increment of OC use.[4] |

| Prospective Danish study | - | Current or recent use of combined OCs | Modest ~20% increase in risk | Risk varied from 0% to 60% depending on the specific OC formulation.[5] |

| Meta-analysis of case-control studies | Parous women using OCs before first full-term pregnancy | - | OR = 1.44 (1.28 - 1.62) | A 44% increased risk of breast cancer.[6] |

Table 2: Ovarian Cancer Risk Associated with Oral Contraceptive Use

| Study Type | Population | Exposure | Risk Estimate (95% CI) | Key Findings |

| Meta-analysis of 24 studies | - | Ever use vs. never use | OR = 0.73 (0.66 - 0.81) | Significant reduction in ovarian cancer incidence.[7] |

| Meta-analysis | - | ≥10 years of use | >50% reduction in incidence | A significant duration-response relationship was observed.[7] |

| Uppsala University Study | >250,000 women | Ever use of OCs | ~50% lower risk | The protective effect remains for several decades after discontinuation.[8][9][10][11] |

| International Cohort Study | BRCA1/2 mutation carriers | Ever use of OCs | RR = 0.50 (0.33 - 0.75) | A decreased risk of ovarian malignancy.[7] |

Table 3: Endometrial Cancer Risk Associated with Oral Contraceptive Use

| Study Type | Population | Exposure | Risk Estimate (95% CI) | Key Findings |

| Uppsala University Study | >250,000 women | Ever use of OCs | ~50% lower risk | The protective effect persists for up to 30-35 years after stopping.[9][10][11] |

| Meta-analysis | - | Every 5 years of use | 24% lower risk | The reduction in risk persists for more than 30 years after discontinuation. |

| Nurses' Health Study II | 107,069 women | Ever use of OCs | HR = 0.77 (0.65 - 0.91) | Lower endometrial cancer risk was associated with OC use. |

| Nurses' Health Study II | 107,069 women | >10 years of use | HR = 0.43 (0.32 - 0.58) | A stronger inverse association with longer duration of use. |

Table 4: Cervical Cancer Risk Associated with Oral Contraceptive Use

| Study Type | Population | Exposure | Risk Estimate (95% CI) | Key Findings |

| Pooled analysis of 8 case-control studies | HPV-positive women | 5-9 years of OC use | ~3-fold increase in risk | Increased risk of squamous-cell cervical cancer compared to never-users.[12] |

| Pooled analysis of 8 case-control studies | HPV-positive women | ≥10 years of OC use | ~4-fold increase in risk | The risk further increases with longer duration of use.[12] |

| Meta-analysis | - | >5 years of OC use | ~2-fold excess risk | The excess risk declines after stopping use.[13] |

| One study | - | <5 years of use | 10% increased risk | Risk increases with duration of use.[14] |

| One study | - | 5-9 years of use | 60% increased risk | Risk increases with duration of use.[14] |

| One study | - | ≥10 years of use | Doubled risk | Risk increases with duration of use.[14] |

Experimental Protocols

The majority of evidence on the link between oral contraceptives and cancer risk is derived from observational studies, primarily cohort and case-control studies. Randomized controlled trials are generally not feasible for ethical and practical reasons.[5]

Cohort Studies

Cohort studies prospectively follow groups of individuals with different exposures (e.g., OC users and non-users) over time to compare the incidence of outcomes (e.g., cancer).

-

Participant Recruitment: Typically, large cohorts of women are enrolled from the general population or specific professional groups (e.g., nurses).[1][15] Baseline information on demographics, lifestyle factors, medical history, and contraceptive use is collected at enrollment.[1]

-

Data Collection: Information on OC use (including duration and formulation) and other potential confounding factors is periodically updated through questionnaires.[15] Cancer diagnoses are ascertained through self-report, medical records, and linkages to cancer registries.[16]

-

Confounder Adjustment: Statistical models are used to adjust for potential confounding variables that could influence the association between OC use and cancer risk. Common confounders include age, parity, socioeconomic status, smoking, and body mass index.[1][17]

Case-Control Studies

Case-control studies retrospectively compare the past exposure to OCs in individuals with a specific cancer (cases) to those without the cancer (controls).

-

Participant Selection: Cases are identified from hospitals or cancer registries.[18] Controls are selected from the same population as the cases and are often matched to cases on factors like age and ethnicity.[19]

-

Data Collection: Information on past OC use and other risk factors is collected through interviews or questionnaires.[3] This retrospective data collection can be subject to recall bias.

-

Confounder Adjustment: Similar to cohort studies, statistical methods are employed to control for confounding variables. The selection of appropriate controls is crucial to minimize selection bias.[2]

Signaling Pathways and Biological Mechanisms

The differential effects of oral contraceptives on various cancers can be attributed to the complex interplay of synthetic estrogens and progestins with hormonal signaling pathways.

Estrogen and Progesterone Signaling in Breast Cancer

Estrogen and progesterone are key drivers of breast cell proliferation. The synthetic hormones in OCs can influence these pathways, potentially promoting the growth of hormone receptor-positive breast cancers.

-

Genomic Pathway: Estrogen and progestin bind to their respective receptors (ER and PR), which then translocate to the nucleus and act as transcription factors, regulating the expression of genes involved in cell growth and differentiation.[20]

-

Non-Genomic Pathway: Estrogen can also elicit rapid cellular responses through membrane-associated receptors, activating signaling cascades like the MAPK and PI3K/AKT pathways, which are also implicated in cancer progression.[21][22]

Protective Mechanisms in Ovarian and Endometrial Cancers

The protective effect of OCs against ovarian and endometrial cancers is primarily attributed to the suppression of ovulation and the stabilization of the endometrium.

-

Ovarian Cancer: By inhibiting ovulation, OCs reduce the repetitive trauma and repair of the ovarian epithelium, a process thought to contribute to malignant transformation.[9][10][11]

-

Endometrial Cancer: The progestin component of OCs counteracts the proliferative effects of estrogen on the endometrium, leading to a thinner and more stable lining, which is less susceptible to cancerous changes.[23]

Cervical Cancer and Human Papillomavirus (HPV)

The increased risk of cervical cancer associated with long-term OC use is closely linked to persistent infection with high-risk strains of the Human Papillomavirus (HPV), the primary cause of cervical cancer.[12][14] The exact mechanism is not fully understood, but it is hypothesized that the hormones in OCs may:

-

Enhance the expression of HPV oncoproteins E6 and E7, which inactivate tumor suppressor proteins.[7]

-

Modulate the local immune response in the cervix, facilitating viral persistence.

-

Induce changes in the cervical epithelium that make it more susceptible to HPV-induced transformation.[14]

Conclusion

The available evidence indicates that sequential oral contraceptives have a divergent impact on cancer risk. While they are associated with a decreased risk of ovarian and endometrial cancers, their use, particularly long-term, is linked to an increased risk of breast and cervical cancers. For drug development professionals, these findings underscore the importance of developing novel contraceptive formulations with improved safety profiles that minimize cancer risk while retaining efficacy. For researchers and scientists, further investigation into the molecular mechanisms underlying these associations is crucial for identifying biomarkers of risk and developing targeted prevention strategies. A thorough understanding of the methodologies employed in these epidemiological studies is essential for critically evaluating the evidence and informing future research directions.

References

- 1. Cancer risk among users of oral contraceptives: cohort data from the Royal College of General Practitioner's oral contraception study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of problems of bias and confounding in epidemiologic studies of cervical neoplasia and oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oral contraceptive use and risk of breast cancer: a meta-analysis of prospective cohort studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Oral Contraceptives (Birth Control Pills) and Cancer Risk - NCI [cancer.gov]

- 6. Oral contraceptives cause evolutionarily novel increases in hormone exposure: A risk factor for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of the literature on combined oral contraceptives and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral contraceptive pills protect against ovarian and endometrial cancer - ecancer [ecancer.org]

- 9. Oral contraceptive pills protect against ovarian and endometrial cancer – Uppsala University [uu.se]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Oral contraceptive pills protect against ovarian and endometrial cancer | Uppsala University [mynewsdesk.com]

- 12. Oral Contraceptives, HPV and Risk of Cervical Cancer [medsafe.govt.nz]

- 13. researchgate.net [researchgate.net]

- 14. Do Oral Contraceptives Cause Cervical Cancer? [webmd.com]

- 15. A prospective cohort study of oral contraceptive use and ovarian cancer among women in the United States born from 1947 to 1964 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral contraceptive use and ovarian cancer risk for BRCA1/2 mutation carriers: an international cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Confounder adjustment in observational studies investigating multiple risk factors: a methodological study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oral Contraceptive and Breast Cancer Risks: a Case Control Study in Six Referral Hospitals in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oral contraceptives and breast cancer risk: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. scholarship.claremont.edu [scholarship.claremont.edu]

In Vitro Cellular Effects of Oridonin: A Technical Guide

Disclaimer: The following information pertains to "Oridonin," a natural compound extensively studied for its anti-cancer properties. The user's query for "Oracon" did not yield specific results for a compound of that name in the scientific literature. Based on the similarity in naming and the availability of detailed in vitro data, this guide focuses on Oridonin as a relevant and well-documented subject.

This technical guide provides an in-depth overview of the in vitro cellular effects of Oridonin, with a focus on its anti-cancer activities. The information is compiled for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on Oridonin's In Vitro Effects

The efficacy of Oridonin in inhibiting cancer cell growth and inducing apoptosis has been quantified in various studies. The following table summarizes key quantitative findings from in vitro assays on melanoma cell lines.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A375 | Cell Proliferation | IC50 | ~ 5-15 µM | [1] |

| A375-S2 | Apoptosis Induction | - | Upregulation of Bax and Bak, downregulation of Bcl-2 and Bcl-XL, leading to a significant increase in the Bax/Bcl-2 ratio. | [1] |

| HUVECs | Anti-angiogenesis | - | Arrest at G2/M phase and induction of apoptosis. Downregulation of VEGFR2-mediated FAK/MMPs, mTOR/PI3K/Akt, and ERK/p38 signaling pathways. | [1] |

| Melanoma Cells | Migration & Invasion | - | Significant inhibition of migration, invasion, and adhesion. Downregulation of Snail, Slug, Twist, and ZEB1. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the cellular effects of Oridonin.

These assays are used to assess the effect of Oridonin on the proliferation of cancer cells.

-

Cell Culture: Melanoma cells (e.g., A375) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of Oridonin for a specified duration (e.g., 24, 48, 72 hours).

-

Assay Procedure:

-

After the treatment period, MTT or CCK-8 reagent is added to each well and incubated for a specified time.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of Oridonin that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow for Cell Viability Assay

References

An In-depth Technical Guide to the Isomers of C43H56O4: A Focus on the Representative Carotenoid Astaxanthin and its Derivatives

Disclaimer: A thorough search of chemical databases and scientific literature did not yield a prominent, well-characterized molecule with the exact molecular formula C43H56O4. However, the elemental composition and high degree of unsaturation are highly characteristic of carotenoid esters. This guide will focus on the closely related and extensively studied xanthophyll carotenoid, Astaxanthin (C40H52O4) , and its isomers as a representative model for this class of compounds. The principles of isomerism, spectroscopic analysis, biological activity, and experimental protocols discussed herein are directly applicable to putative isomers of C43H56O4.

Introduction to Astaxanthin and its Isomers

Astaxanthin is a keto-carotenoid pigment found in a variety of marine organisms, including microalgae, yeast, salmon, trout, krill, shrimp, and crayfish. It is responsible for the characteristic red-orange color of these organisms. Structurally, astaxanthin is a tetraterpenoid, meaning it is synthesized from eight isoprene units, resulting in a 40-carbon backbone. Unlike carotenes, which are pure hydrocarbons, astaxanthin is a xanthophyll, characterized by the presence of oxygen-containing functional groups—specifically, two hydroxyl (-OH) and two ketone (C=O) groups on its terminal ionone rings.

The presence of chiral centers and double bonds in the astaxanthin molecule gives rise to a variety of isomers.

Stereoisomers

Astaxanthin has two chiral centers at the 3 and 3' positions of the ionone rings. This results in three possible stereoisomers:

-

(3S, 3'S)-Astaxanthin: This is the most common isomer found in the microalga Haematococcus pluvialis, a primary source for commercial astaxanthin production.

-

(3R, 3'R)-Astaxanthin: This isomer is typically found in wild salmon.

-

(3R, 3'S)-meso-Astaxanthin: This is an achiral isomer due to internal symmetry.

The different spatial arrangements of the hydroxyl groups in these stereoisomers can influence their biological activity and bioavailability.

Geometric Isomers (Cis/Trans)

The long polyene chain of astaxanthin contains multiple conjugated double bonds. While the all-trans configuration is the most thermodynamically stable and abundant form, cis-isomers can also exist. The most common cis-isomers are 9-cis and 13-cis. These geometric isomers have different shapes, which can affect their absorption, transport, and interaction with biological membranes and proteins.

Physicochemical and Biological Data

The biological efficacy of astaxanthin is attributed to its potent antioxidant properties and its ability to modulate various cellular signaling pathways. The quantitative data for the predominant (3S, 3'S)-all-trans-astaxanthin isomer are summarized below.

| Property | Value |

| Molecular Formula | C40H52O4 |

| Molecular Weight | 596.84 g/mol |

| Appearance | Red-violet crystals |

| Melting Point | ~215-216 °C (decomposes) |

| Solubility | Insoluble in water, soluble in organic solvents (e.g., acetone, chloroform, DMSO) |

| UV-Vis (in Ethanol) | λmax ≈ 474 nm |

| Antioxidant Activity (TEAC) | ~550 times more potent than Vitamin E |

| Biological Activity (IC50 / Effective Concentration) | Value | Target / Model System |

| Singlet Oxygen Quenching | High | Chemical assay |

| Peroxyl Radical Scavenging | High | Chemical assay |

| Anti-inflammatory (NF-κB inhibition) | 5-20 µM | Lipopolysaccharide-stimulated RAW 264.7 macrophages |

| Neuroprotection (inhibition of oxidative stress) | 1-10 µM | Hydrogen peroxide-induced apoptosis in SH-SY5Y cells |

| Hepatoprotective (reduction of fibrosis) | 25 mg/kg (in vivo, rat) | Bile duct ligation-induced hepatic fibrosis model |